

# A Comparative Crystallographic Analysis of Brominated Nitroaniline Compounds

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## Compound of Interest

Compound Name: 2-Bromo-4-methyl-5-nitroaniline

Cat. No.: B174315

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This guide provides a detailed comparison of the crystallographic structures and synthetic methodologies of key brominated nitroaniline isomers. Designed for researchers, scientists, and professionals in drug development, this document summarizes experimental data to facilitate an objective evaluation of these compounds.

## Comparative Crystallographic Data

The introduction of a bromine atom and a nitro group to the aniline ring significantly influences the molecular geometry and crystal packing of the resulting isomers. The following table summarizes the key crystallographic parameters for two common brominated nitroaniline compounds, offering a clear comparison of their solid-state structures.

Parameter	2-Bromo-4-nitroaniline	4-Bromo-2-nitroaniline
Chemical Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>
Molecular Weight	217.03	217.02
Crystal System	Orthorhombic	Monoclinic
Space Group	Pna2 <sub>1</sub>	P2 <sub>1</sub> /c
a (Å)	11.098 (3)	7.557(2)
b (Å)	16.763 (4)	14.593(3)
c (Å)	3.9540 (9)	7.696(2)
α (°)	90	90
β (°)	90	115.63(2)
γ (°)	90	90
Volume (Å <sup>3</sup> )	735.6 (3)	765.1(3)
Z	4	4
Reference	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	<a href="#">[4]</a> <a href="#">[5]</a>

## Intermolecular Interactions and Molecular Geometry

In the crystal structure of 2-bromo-4-nitroaniline, the molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#) An intramolecular N—H···Br interaction leads to the formation of a planar five-membered ring.[\[1\]](#)[\[2\]](#)[\[3\]](#) The dihedral angle between the nitro group and the aromatic ring is 4.57 (4)°.[\[1\]](#)[\[2\]](#)[\[3\]](#)

For 4-bromo-2-nitroaniline, the presence of bromine is noted to enhance the second-harmonic generation (SHG) property, making it a promising nonlinear optical (NLO) material.[\[6\]](#) While detailed intermolecular interaction data from the provided search results is limited, its potential in NLO applications suggests significant electronic effects from the substituents.

## Experimental Protocols

Detailed methodologies for the synthesis and crystallization of these compounds are crucial for reproducible research.

## Synthesis of 2-Bromo-4-nitroaniline

A common method for the synthesis of 2-bromo-4-nitroaniline involves the bromination of 4-nitroaniline.<sup>[1]</sup>

Materials:

- 4-Nitroaniline
- Ammonium bromide
- Acetic acid
- Hydrogen peroxide (35%)
- Dichloromethane
- Methanol

Procedure:

- Charge a 50 ml flask with 4-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) in 30 ml of acetic acid.<sup>[1]</sup>
- Add hydrogen peroxide (1.629 g, 0.0479 mol, 35%) dropwise to the mixture.<sup>[1]</sup>
- Stir the mixture at room temperature for 3 hours.<sup>[1]</sup>
- Filter the resulting precipitate and wash it with water.<sup>[1]</sup>
- Recrystallize the product from a mixture of dichloromethane and methanol to obtain pure crystals.<sup>[1]</sup>

## Synthesis of 4-Bromo-2-nitroaniline

Several methods are available for the synthesis of 4-bromo-2-nitroaniline. One common approach is a multi-step synthesis starting from aniline.

#### Method 1: Multi-step Synthesis

##### Materials:

- Aniline
- Acetic anhydride
- Sodium acetate trihydrate
- Glacial acetic acid
- Pyridinium bromide perbromide
- Sodium bisulfite
- Concentrated sulfuric acid
- Concentrated nitric acid
- Concentrated hydrochloric acid
- Concentrated ammonium hydroxide

##### Procedure:

- Acetylation: React aniline with acetic anhydride in the presence of hydrochloric acid and sodium acetate to form acetanilide.
- Bromination: Dissolve the acetanilide in glacial acetic acid and add pyridinium bromide perbromide. Heat the mixture and then add water and sodium bisulfite solution to precipitate p-bromoacetanilide.
- Nitration: Dissolve the p-bromoacetanilide in concentrated sulfuric acid and cool in an ice bath. Add a cooled mixture of concentrated nitric and sulfuric acids dropwise. Pour the

reaction mixture into ice water to precipitate 4-bromo-2-nitroacetanilide.

- Hydrolysis: Gently reflux the 4-bromo-2-nitroacetanilide with water and concentrated hydrochloric acid. Pour the mixture into ice water and concentrated ammonium hydroxide to obtain 4-bromo-2-nitroaniline.

#### Method 2: Direct Bromination

##### Materials:

- 2-nitroaniline
- Potassium bromide solution (15%)
- Sulfuric acid (98%)
- Sodium chlorate solution (30%)

##### Procedure:

- In a four-neck flask, add 15% potassium bromide solution and slowly add 98% sulfuric acid while stirring.
- Add 2-nitroaniline and heat the mixture to 35°C.
- Slowly add a 30% sodium chlorate solution dropwise.
- Maintain the temperature for 30 minutes, then heat to 75°C for 2 hours.
- Cool the mixture to room temperature, filter, and wash the filter cake with water until the pH is between 5 and 8.
- Dry the product to obtain 4-bromo-2-nitroaniline.

## Crystal Growth and X-ray Diffraction

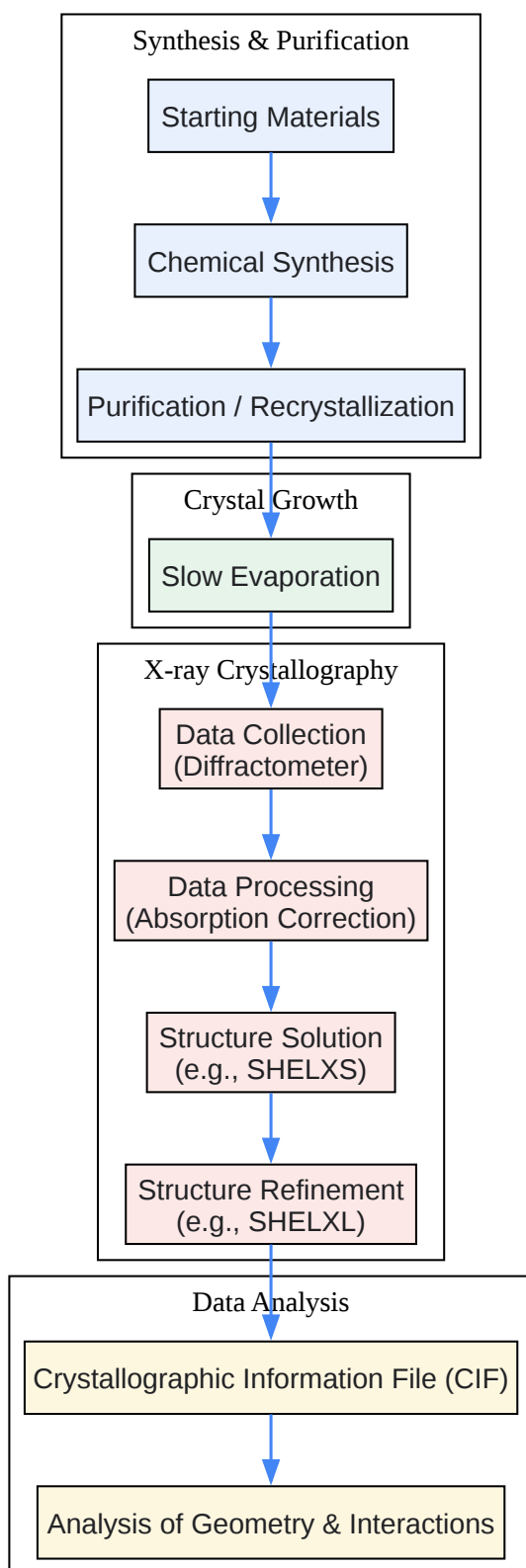
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 4-bromo-2-nitroaniline, ethanol has

been used as the solvent for this purpose.<sup>[6]</sup> For 2-bromo-4-nitroaniline, a mixture of dichloromethane and methanol was used for recrystallization.<sup>[1]</sup>

**Data Collection and Structure Refinement:** A standard experimental workflow for X-ray crystallography is depicted in the diagram below. Data is typically collected using a CCD diffractometer. The collected data is then processed for absorption correction, and the structure is solved and refined using software packages like SHELXS97 and SHELXL97.<sup>[1]</sup>

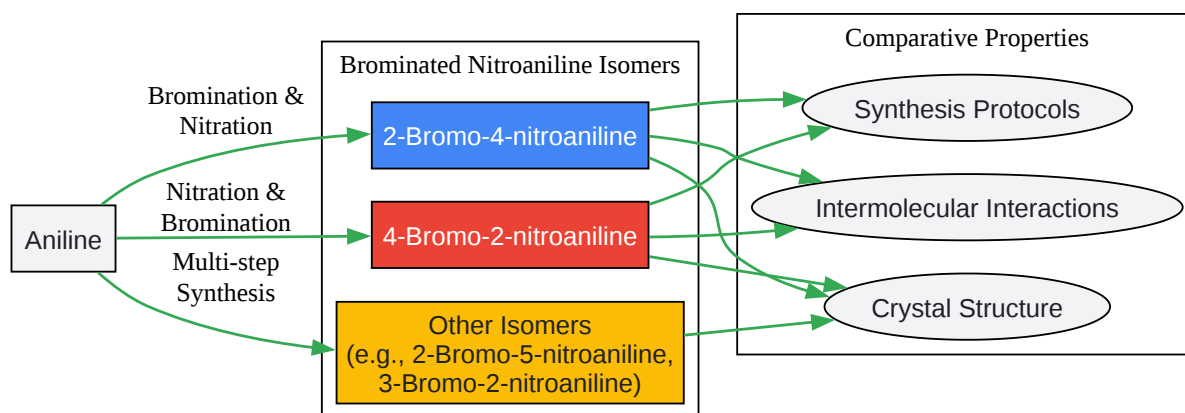
## Visualized Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the studied compounds.



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Caption: Experimental workflow for X-ray crystallography of brominated nitroaniline compounds.



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Caption: Logical relationship and comparative analysis of brominated nitroaniline isomers.

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